4-(2-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-15-6-2-4-8-18(15)23-9-11-24(12-10-23)19(25)22-17-13-21-16-7-3-1-5-14(16)17/h1-8,13,21H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSNMTRDFDMTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine under suitable conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to
Biological Activity
4-(2-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the piperazine derivative class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. The compound's structure includes a piperazine ring, an indole moiety, and a chlorophenyl group, which contributes to its biological activity.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 364.84 g/mol. Its IUPAC name reflects its complex structure, which is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₄O |
| Molecular Weight | 364.84 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Studies suggest that this compound may act as an antagonist or modulator of certain neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and neuropsychiatric disorders.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study conducted by Akhtar et al. evaluated a series of compounds including derivatives of piperazine and found that certain analogs showed significant anticancer activity compared to standard chemotherapeutics such as 5-fluorouracil .
Case Study: Anticancer Activity
In one notable case study, the compound was tested against human carcinoma cell lines using the MTT assay, which measures cell viability. The results indicated that this compound exhibited IC50 values in the micromolar range, suggesting it has promising anticancer properties that warrant further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are key players in inflammatory pathways. A comparative study showed that compounds similar to this compound had IC50 values ranging from 0.02 to 0.04 μM against COX enzymes, indicating strong anti-inflammatory activity .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-carboxamide derivatives often differ in aryl/heteroaryl substituents, which critically influence target affinity and selectivity. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Substituent Position Matters: The indole position (3- vs. 4-) affects receptor interaction. For example, indol-3-yl derivatives (e.g., target compound) may adopt distinct binding conformations compared to indol-4-yl analogs . Chlorine placement on the phenyl ring (ortho, meta, para) alters electronic and steric properties.
Core Structure Variations :
- TRPV1 agonists (e.g., CPIPC) and antagonists (e.g., BCTC) share the piperazine-carboxamide backbone but differ in heteroaryl substituents, leading to opposing pharmacological effects .
- Quinazoline derivatives () demonstrate how replacing indole with fused ring systems modifies physicochemical properties (e.g., melting points) and synthetic accessibility .
Q & A
Basic: What are the recommended synthetic routes and purification methods for 4-(2-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting 1-(2-chlorophenyl)piperazine with an activated indole-3-carboxamide derivative. For example:
- Step 1: Use a coupling agent like EDCI or HOBt to activate the carboxamide group.
- Step 2: React with 1-(2-chlorophenyl)piperazine under reflux in dichloromethane or DMF.
- Purification: Employ gradient column chromatography (e.g., 6% MeOH in EtOAc/hexanes) followed by reverse-phase HPLC (10–40% acetonitrile in water with 0.1% formic acid) to achieve >99% purity .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- ¹H NMR (300 MHz, CDCl₃): Look for indole NH (~8.4 ppm), aromatic protons (7.2–7.5 ppm), and piperazine protons (3.5–4.4 ppm).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ at m/z ~550).
- HPLC: Validate purity using a C18 column with UV detection at 254 nm .
Advanced: What role does the carboxamide linker play in dopamine receptor selectivity?
Answer:
The carboxamide group is critical for D3 vs. D2 receptor selectivity. Studies show that removing the carbonyl (e.g., replacing with an amine) reduces D3 binding affinity by >100-fold. This suggests hydrogen bonding between the carboxamide and the D3 receptor’s second extracellular (E2) loop is essential. Experimental validation involves synthesizing analogs with modified linkers and testing binding affinities using radioligand displacement assays (e.g., [³H]spiperone competition) .
Advanced: How can crystallographic data inform conformational analysis of the piperazine ring?
Answer:
Single-crystal X-ray diffraction reveals the piperazine ring adopts a chair conformation. Key parameters:
- Torsion angles: Measure N–C–C–N angles (~55–60°) to confirm chair stability.
- Hydrogen bonding: Identify intermolecular interactions (e.g., N–H⋯O) that stabilize the crystal lattice. Use software like Mercury or Olex2 for analysis .
Advanced: What experimental strategies are used to analyze structure-activity relationships (SAR) for receptor binding?
Answer:
- Analog Synthesis: Modify substituents on the phenyl or indole rings (e.g., replace 2-chlorophenyl with 3-cyanophenyl) .
- Binding Assays: Screen analogs against D2/D3 receptors using HEK-293 cells expressing human receptors. Calculate Kᵢ values via competitive binding assays.
- Chimeric Receptor Studies: Swap E2 loop domains between D2 and D3 receptors to pinpoint selectivity determinants .
Basic: What biological screening assays are recommended for initial pharmacological profiling?
Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative activity.
- Enzyme Inhibition: Test against kinases (e.g., LIM kinase) using ADP-Glo™ assays .
- Receptor Panels: Screen at 10 µM against a panel of GPCRs (e.g., serotonin, dopamine) to identify off-target effects .
Advanced: How do electronic effects of substituents influence piperazine-carboxamide reactivity?
Answer:
- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity of the carboxamide, enhancing nucleophilic substitution rates.
- Electron-Donating Groups (e.g., OMe): Stabilize intermediates in coupling reactions.
- Method: Perform DFT calculations (B3LYP/6-31G*) to map charge distribution and correlate with reaction yields .
Advanced: What strategies mitigate contradictions in receptor binding data across studies?
Answer:
- Standardize Assay Conditions: Use consistent cell lines (e.g., CHO-K1 vs. HEK-293) and ligand concentrations.
- Control for Allosteric Modulation: Include negative controls (e.g., D3R-selective antagonist SB-277011).
- Meta-Analysis: Pool data from multiple studies (e.g., ChEMBL database) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
